3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. The molecule features a 4-methylbenzenesulfonyl group at position 3 and a 3-(trifluoromethyl)phenyl substituent linked via an amine at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl moiety may influence binding affinity to target proteins, such as kinases or enzymes involved in signaling pathways .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N5O2S/c1-14-9-11-17(12-10-14)34(32,33)22-21-28-20(18-7-2-3-8-19(18)31(21)30-29-22)27-16-6-4-5-15(13-16)23(24,25)26/h2-13H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALYZQFOLWRDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves multiple steps. One common route includes the treatment of a precursor compound with substituted phenyl isothiocyanate . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Chemical Reactions Analysis
Scientific Research Applications
3-(4-METHYLBENZENESULFONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research. It is used in the development of new drugs, particularly in the fields of antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular treatments . The compound’s ability to bind with various enzymes and receptors makes it a valuable tool in exploring biological processes and developing therapeutic agents .
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs identified include:
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound (vs.
- Sulfonyl vs. Sulfanyl : The 4-methylbenzenesulfonyl group in the target compound (vs. methylsulfanyl in ) increases steric bulk and polarity, likely affecting solubility and target selectivity .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (calculated via Morgan fingerprints or MACCS keys), the target compound shows:
- ~70–80% similarity to the 2,5-dimethylbenzenesulfonyl analog due to shared triazoloquinazoline core and sulfonyl group.
- ~50–60% similarity to the benzenesulfonyl-4-ethoxyphenyl analog , driven by differences in the amine substituent .
For example, minor changes (e.g., methyl to trifluoromethyl) can drastically alter docking affinities by interacting with distinct residues in binding pockets .
Molecular Docking and Proteomic Interaction Signatures
- Docking Affinity Variability : The target compound’s trifluoromethylphenyl group may form halogen bonds with target enzymes, whereas the 4-methylbenzyl group in relies on van der Waals interactions. This explains divergent docking scores even among analogs with similar scaffolds .
- CANDO Platform Analysis : The target compound’s proteomic interaction signature (predicted via CANDO) clusters with kinase inhibitors due to its triazoloquinazoline core, whereas the methylsulfanyl analog groups with metabolic enzyme modulators, highlighting functional divergence despite structural overlap .
Bioactivity and Mode of Action
- Triazoloquinazoline Derivatives : Compounds like those in exhibit herbicidal and antimicrobial activities, suggesting the target compound may share these properties if the trifluoromethyl group enhances membrane permeability .
- Cluster Analysis : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) would likely group the target compound with HDAC inhibitors or kinase blockers, similar to SAHA-like compounds .
Biological Activity
The compound 3-(4-Methylbenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C18H18F3N5O2S
- Molar Mass : 401.4 g/mol
- CAS Number : 338424-47-8
Synthesis
The synthesis of this compound involves multiple steps, including the formation of triazole and quinazoline moieties. The presence of the trifluoromethyl group is particularly significant as it enhances the pharmacological properties of the resulting compounds.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown potent activity against various bacterial strains, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Minimum Inhibitory Concentration (MIC) | Active Against |
|---|---|---|
| Compound A | 0.5 µg/mL | MRSA |
| Compound B | 1 µg/mL | S. aureus |
| Compound C | 2 µg/mL | E. coli |
Anticancer Activity
Studies have also explored the anticancer potential of quinazoline derivatives. Compounds similar to the target compound have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression .
The biological activity is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes.
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to penetrate bacterial membranes effectively.
- Targeting Kinases : Quinazoline derivatives often act as kinase inhibitors, interfering with cancer cell signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that a series of trifluoromethyl-substituted compounds exhibited MIC values as low as 0.5 µg/mL against MRSA . This study highlights the potential of such compounds in treating resistant infections.
- Anticancer Properties : Research conducted on quinazoline derivatives indicated that they could induce apoptosis in breast cancer cells through the activation of caspase pathways . The specific triazole structure enhances this effect by stabilizing interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
